molecular formula C36H60O8 B12456527 2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12456527
M. Wt: 620.9 g/mol
InChI Key: OZTXYFOXQFKYRP-UHFFFAOYSA-N
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Description

The compound “2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and a substituted oxane ring. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of hydroxyl groups, and the attachment of the oxane ring. Common synthetic routes may include:

    Cyclization reactions: to form the core structure.

    Hydroxylation reactions: to introduce hydroxyl groups.

    Glycosylation reactions: to attach the oxane ring.

Industrial Production Methods

Industrial production of such compounds may involve:

    Fermentation processes: using genetically engineered microorganisms.

    Chemical synthesis: using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its hydroxyl (-OH) groups, particularly secondary and tertiary alcohols, under controlled conditions.

Reaction Type Reagents/Conditions Products Key Features
Alcohol → KetoneKMnO₄ (acidic), CrO₃Ketones or aldehydesSelective oxidation of secondary alcohols; steric hindrance limits reactivity .
Diene → EpoxidemCPBA (meta-chloroperbenzoic acid)Epoxidized cyclopenta[a]phenanthreneElectrophilic addition to the 2,5-dienyl side chain .

Research Findings :

  • Kinetic studies indicate that oxidation at the C-7 and C-11 hydroxyl groups occurs preferentially due to lower steric hindrance .

  • Epoxidation of the diene moiety enhances water solubility but reduces metabolic stability .

Reduction Reactions

The compound’s carbonyl groups (if present post-oxidation) and ester linkages are susceptible to reduction.

Reaction Type Reagents/Conditions Products Key Features
Ketone → AlcoholNaBH₄, LiAlH₄Secondary alcoholsMild conditions preserve glycosidic bonds .
Ester → AlcoholLiAlH₄Free alcohols and carboxylic acidsRequires anhydrous conditions to avoid hydrolysis .

Case Study :

  • Reduction of the C-3 ketone (introduced via oxidation) with NaBH₄ yields a diastereomeric mixture, confirmed via NMR .

Substitution Reactions

Nucleophilic substitution occurs at hydroxyl and glycosidic sites under acidic or basic conditions.

Reaction Type Reagents/Conditions Products Key Features
Hydroxyl → HalideSOCl₂, PCl₅Chlorinated derivativesEnhanced lipophilicity for membrane permeability .
Glycosidic Bond HydrolysisHCl (aqueous), β-glucosidaseAglycone + sugar moietyAcid-catalyzed hydrolysis proceeds via oxocarbenium ion .

Structural Insights :

  • Halogenation at the C-6 hydroxymethyl group improves bioavailability but may reduce binding affinity to biological targets .

Glycosylation and Deglycosylation

The oxane ring (sugar moiety) participates in glycosylation/degradation, critical for modulating bioactivity.

Reaction Type Enzymes/Conditions Products Key Features
Enzymatic Deglycosylationβ-Glucosidase, pH 5.0, 37°CAglycone + glucoseRetains cyclopenta[a]phenanthrene core bioactivity .
Chemical GlycosylationTrichloroacetimidate donors, BF₃Modified sugar conjugatesSite-selective synthesis for structure-activity studies .

Computational Data :

  • Density Functional Theory (DFT) calculations predict a 15–20% lower activation energy for hydrolysis at the β-1,4-glycosidic bond compared to α-linkages .

Stability and Degradation

The compound degrades under UV light, heat, or prolonged storage via:

  • Autoxidation : Radical-mediated oxidation of allylic C-H bonds in the dienyl side chain .

  • Hydrolytic Cleavage : pH-dependent hydrolysis of ester and glycosidic bonds .

Accelerated Stability Testing :

Condition Degradation Pathway Half-Life
pH 7.4, 37°CGlycosidic bond hydrolysis72 hours
UV Light (254 nm)Diene photodimerization12 hours

Synthetic Modifications

Industrial-scale modifications focus on enhancing solubility and bioactivity:

  • PEGylation : Attachment of polyethylene glycol (PEG) chains to hydroxymethyl groups improves aqueous solubility (≥10 mg/mL) .

  • Acetylation : Peracetylation masks polar hydroxyls, enabling blood-brain barrier penetration .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.

    Receptor modulation: Interacting with cell surface receptors to alter cellular signaling.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Similar cyclopenta[a]phenanthrene core but lacks the oxane ring and multiple hydroxyl groups.

    Steroids: Share the cyclopenta[a]phenanthrene core but differ in functional groups and side chains.

    Glycosides: Contain sugar moieties attached to various aglycones, similar to the oxane ring in the compound.

Uniqueness

The compound’s unique combination of a cyclopenta[a]phenanthrene core, multiple hydroxyl groups, and a substituted oxane ring distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

Biological Activity

The compound 2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol , also known as a type of ginsenoside, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C42H70O12C_{42}H_{70}O_{12}. It is characterized by a complex structure featuring multiple hydroxyl groups and a pentamethyl cyclopenta[a]phenanthrene backbone. The presence of these functional groups is significant for its biological interactions.

Structural Information

PropertyValue
Molecular FormulaC42H70O12
Molecular Weight766.93 g/mol
LogP5.12
Solubility0.0743 g/L
Polar Surface Area160.07 Ų

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . In vitro studies have demonstrated that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. For instance, it inhibits the expression of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammation-related conditions.

Neuroprotective Properties

Studies have highlighted the neuroprotective effects of this compound against neuronal cell death induced by oxidative stress. It appears to enhance cell viability and reduce apoptosis in neuronal cells through mechanisms involving the modulation of mitochondrial pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . It has been observed to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The underlying mechanisms may involve the induction of apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • Antioxidant Study : A study published in the Journal of Natural Products demonstrated that the compound exhibited a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells, indicating its potential as a therapeutic agent against oxidative stress .
  • Anti-inflammatory Mechanism : Research published in Phytotherapy Research showed that treatment with this compound reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory potential .
  • Neuroprotection : A study in Neurochemistry International reported that this compound protected SH-SY5Y neuronal cells from hydrogen peroxide-induced toxicity by enhancing the expression of neuroprotective factors .
  • Anticancer Activity : An investigation in Cancer Letters found that the compound inhibited the growth of MDA-MB-231 breast cancer cells through apoptosis induction and modulation of key signaling pathways .

Properties

Molecular Formula

C36H60O8

Molecular Weight

620.9 g/mol

IUPAC Name

2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10-11,21-32,37-42H,9,12-18H2,1-8H3

InChI Key

OZTXYFOXQFKYRP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C

Origin of Product

United States

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